N-(Triethoxysilylpropyl)dansylamide
Overview
Description
N-(Triethoxysilylpropyl)dansylamide is an organosilicon compound known for its strong fluorescent properties. It is commonly used as a fluorescent dye in various scientific applications due to its ability to absorb ultraviolet light and emit visible light. This compound is particularly valuable in the fields of bio-imaging and fluorescence labeling.
Scientific Research Applications
N-(Triethoxysilylpropyl)dansylamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: Employed in bio-imaging techniques to label and visualize biological molecules and structures.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and sensors for environmental monitoring and quality control
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(Triethoxysilylpropyl)dansylamide, also known as 5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide or 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]-, is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that dansylamide derivatives can interact with their targets in a variety of ways, often involving enzyme inhibition .
Biochemical Pathways
Given its target, it may influence pathways involving carbonic anhydrase 2, which plays a crucial role in maintaining acid-base balance in the body .
Biochemical Analysis
Biochemical Properties
It is known that this compound has strong fluorescent properties , which suggests that it may interact with various biomolecules in a biochemical context
Cellular Effects
Given its fluorescent properties , it may be used in biological imaging and fluorescence labeling analysis This suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level through its fluorescent properties . This involves absorbing ultraviolet light and emitting visible light through the formation of conjugated bonds . Detailed information about any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Triethoxysilylpropyl)dansylamide can be synthesized through several methods. One common approach involves the covalent attachment of dansyl chloride to a triethoxysilylpropylamine precursor. The reaction typically occurs in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(Triethoxysilylpropyl)dansylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds with other silane compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis and condensation reactions often occur in the presence of water or alcohols, with catalysts like acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Siloxane-linked compounds.
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another fluorescent dye with similar properties but lacks the triethoxysilyl group.
N-(Triethoxysilylpropyl)amine: Shares the triethoxysilyl group but lacks the fluorescent dansyl moiety.
Dansylamide: Similar fluorescent properties but without the silane functionality.
Uniqueness
N-(Triethoxysilylpropyl)dansylamide is unique due to its combination of fluorescent properties and silane functionality. This dual functionality allows it to be used in a wide range of applications, from bio-imaging to the development of advanced materials .
Properties
IUPAC Name |
5-(dimethylamino)-N-(3-triethoxysilylpropyl)naphthalene-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5SSi/c1-6-26-30(27-7-2,28-8-3)17-11-16-22-29(24,25)21-15-10-12-18-19(21)13-9-14-20(18)23(4)5/h9-10,12-15,22H,6-8,11,16-17H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTUBDCLHXASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1072183 | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70880-05-6 | |
Record name | N-((Triethoxysilyl)propyl)dansylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70880-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-(3-(triethoxysilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070880056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonamide, 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1072183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)-N-[3-(triethoxysilyl)propyl]naphthalene-1-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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